Ethyl 2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that incorporates several structural motifs, including a benzo[d][1,3]dioxole ring , an ethoxy group, and a spiro configuration. The benzo[d][1,3]dioxole ring is a common motif in many natural products and synthetic compounds, and it has important pharmaceutical and biological applications .
Molecular Structure Analysis
The molecular structure of similar compounds consists of a 1,3-benzodioxole ring system . This ring system is often part of a donor-linker-acceptor conjugated system .Scientific Research Applications
Synthetic Routes and Chemical Transformations Research into the synthesis of complex organic compounds has led to the development of novel synthetic routes. For instance, Mohamed (2021) described a convenient synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives, showcasing methods for creating compounds with potential biological activity through interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various derivatives (Mohamed, 2021). Similarly, Huard et al. (2012) reported on the synthesis of spiropiperidine lactam acetyl-CoA carboxylase inhibitors, highlighting the utility of ethyl 3-amino-1H-pyrazole-4-carboxylate in synthesizing N-2 tert-butyl pyrazolospirolactam cores, indicating a streamlined synthesis process that could be relevant to the synthesis of related compounds (Huard et al., 2012).
Antimicrobial Activity The exploration of new compounds with antimicrobial properties is crucial in the fight against resistant strains of bacteria and fungi. Patel, Agravat, and Shaikh (2011) synthesized new pyridine derivatives and evaluated their antimicrobial activity, demonstrating the potential of structurally related compounds in providing new antimicrobial agents (Patel et al., 2011).
Antitumor and Antioxidant Activities The search for compounds with antitumor and antioxidant activities is a significant area of research. Bialy and Gouda (2011) discussed the synthesis and evaluation of new benzothiophenes, indicating the role of cyanoacetamide in heterocyclic chemistry and the promising antioxidant activities of some synthesized products, suggesting the potential of similar compounds in antitumor and antioxidant research (Bialy & Gouda, 2011).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have shown anticancer activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Similar compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect various downstream cellular processes, including cell division and intracellular transport.
Result of Action
Similar compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-7-ethoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O6/c1-3-31-22-7-5-6-18-20-15-19(17-8-9-21-23(14-17)34-16-33-21)27-29(20)26(35-24(18)22)10-12-28(13-11-26)25(30)32-4-2/h5-9,14,20H,3-4,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKLAZDHJJYJTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.